molecular formula C7H12O2S B6196168 2-methylthiane-3-carboxylic acid, Mixture of diastereomers CAS No. 2703779-05-7

2-methylthiane-3-carboxylic acid, Mixture of diastereomers

Cat. No.: B6196168
CAS No.: 2703779-05-7
M. Wt: 160.24 g/mol
InChI Key: UBYKRQXZTLJFIO-UHFFFAOYSA-N
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Description

2-methylthiane-3-carboxylic acid, mixture of diastereomers, is an organic compound that belongs to the class of thianes. Thianes are six-membered sulfur-containing heterocycles. This compound is particularly interesting due to its stereochemistry, as it exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylthiane-3-carboxylic acid, mixture of diastereomers, typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable thiol with a halogenated carboxylic acid derivative. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the reaction of 2-chloropropionic acid with thiourea in the presence of a base like sodium hydroxide can yield the desired thiane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation of diastereomers can be achieved through techniques such as chromatography or crystallization, depending on the specific industrial requirements.

Chemical Reactions Analysis

Types of Reactions

2-methylthiane-3-carboxylic acid, mixture of diastereomers, can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiane ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiane derivatives depending on the reagents used.

Scientific Research Applications

2-methylthiane-3-carboxylic acid, mixture of diastereomers, has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-methylthiane-3-carboxylic acid, mixture of diastereomers, depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its carboxylic acid group or sulfur atom. The stereochemistry of the diastereomers can influence the binding affinity and specificity of these interactions. The molecular targets and pathways involved can vary, but they often include sulfur metabolism pathways and carboxylate-binding proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiane-3-carboxylic acid: Lacks the methyl group at the 2-position.

    2-methylthiophene-3-carboxylic acid: Contains a five-membered thiophene ring instead of a six-membered thiane ring.

    2-methylthiane-4-carboxylic acid: The carboxylic acid group is located at the 4-position instead of the 3-position.

Uniqueness

2-methylthiane-3-carboxylic acid, mixture of diastereomers, is unique due to its specific substitution pattern and the presence of diastereomers. This uniqueness can influence its chemical reactivity, physical properties, and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methylthiane-3-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylthiophene", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Acetic anhydride", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Bromination of 2-methylthiophene using bromine in the presence of sodium hydroxide and water to yield 2-bromo-2-methylthiophene.", "2. Treatment of 2-bromo-2-methylthiophene with sodium borohydride in methanol to reduce the bromine to a methyl group, yielding 2-methylthiophene.", "3. Oxidation of 2-methylthiophene using a mixture of acetic anhydride and acetic acid to yield 2-methylthiophene-3-carboxylic acid.", "4. Conversion of 2-methylthiophene-3-carboxylic acid to its thioester derivative using thionyl chloride and methanol.", "5. Reaction of the thioester derivative with sodium bicarbonate in water to yield 2-methylthiane-3-carboxylic acid, a mixture of diastereomers." ] }

CAS No.

2703779-05-7

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-methylthiane-3-carboxylic acid

InChI

InChI=1S/C7H12O2S/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

UBYKRQXZTLJFIO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCS1)C(=O)O

Purity

95

Origin of Product

United States

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